![molecular formula C5H4ClFN2 B063239 4-Chloro-2-fluoro-6-methylpyrimidine CAS No. 173918-34-8](/img/structure/B63239.png)
4-Chloro-2-fluoro-6-methylpyrimidine
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Overview
Description
4-Chloro-2-fluoro-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 4, a fluorine atom at position 2, and a methyl group at position 6. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-fluoro-6-methylpyrimidine can be synthesized through several methods. One common method involves the diazotization of 2-amino-6-methylpyrimidine followed by fluorination and chlorination. The reaction typically involves the following steps:
Diazotization: 2-Amino-6-methylpyrimidine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Fluorination: The diazonium salt is then reacted with hydrogen fluoride to introduce the fluorine atom at position 2.
Chlorination: Finally, the compound is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at position 4.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to improve yield and purity. This can include the use of advanced catalysts, controlled temperatures, and pressure conditions to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The methyl group at position 6 can undergo electrophilic substitution reactions, such as halogenation or nitration.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea can be used under basic conditions.
Electrophilic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid can be used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include 4-amino-2-fluoro-6-methylpyrimidine, 4-thio-2-fluoro-6-methylpyrimidine, and 4-methoxy-2-fluoro-6-methylpyrimidine.
Electrophilic Substitution: Products include 4-chloro-2-fluoro-6-bromomethylpyrimidine and 4-chloro-2-fluoro-6-nitromethylpyrimidine.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2-fluoro-6-methylpyrimidine is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its halogen substituents improve metabolic stability and biological activity. It has been studied for its potential as:
- Enzyme inhibitors : Particularly against p38α MAP kinase, which is involved in inflammatory responses. Inhibitors derived from this compound have shown promising results in reducing TNF-α release in human blood assays .
- Antiviral agents : Research indicates that derivatives of this compound may exhibit antiviral activity against HIV-1 due to their structural similarities with known antiviral agents .
Agrochemicals
In the agrochemical industry, this compound is used to synthesize herbicides and insecticides. The compound's derivatives are evaluated for their efficacy and environmental impact, making them valuable in sustainable agriculture practices .
Chemical Synthesis
This compound serves as a building block for synthesizing more complex heterocyclic compounds. It participates in various chemical reactions, including:
- Nucleophilic substitution reactions
- Oxidation and reduction reactions
These reactions allow for the development of new compounds with tailored properties for specific applications .
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Anti-inflammatory Studies
A series of compounds based on this compound were synthesized and tested for their anti-inflammatory properties. These derivatives exhibited enhanced inhibition of p38α MAP kinase compared to parent compounds, indicating that modifications to the pyridine ring can significantly influence therapeutic efficacy .
Antiviral Research
Research focused on synthesizing derivatives for testing against HIV-1 demonstrated that certain modifications at the 6-position led to potent inhibitory effects on viral replication. This suggests that structural variations can enhance antiviral activity significantly .
Mechanism of Action
The mechanism of action of 4-chloro-2-fluoro-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets. The presence of the chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The methyl group at position 6 can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-6-methylpyrimidine
- 4-Chloro-6-methoxy-2-methylpyrimidine
- 2-Fluoro-4-chloro-6-methylpyrimidine
Uniqueness
4-Chloro-2-fluoro-6-methylpyrimidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of chlorine, fluorine, and methyl groups enhances its reactivity and selectivity in various chemical reactions and biological interactions .
Biological Activity
4-Chloro-2-fluoro-6-methylpyrimidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₅H₄ClF N₂
- Molecular Weight : Approximately 144.55 g/mol
- Structural Features : The compound contains chlorine and fluorine substituents along with a methyl group on the pyrimidine ring, which influences its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity and selectivity towards these targets, which can modulate various biological processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various pathogens, including bacteria and pests:
- Inhibition of Pathogens : It has shown effectiveness against the two-spotted spider mite and brown planthopper, indicating potential as an agrochemical agent.
- Antibacterial Activity : The compound's derivatives have demonstrated antibacterial properties against several bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Enterococcus faecalis | 8.33 |
Escherichia coli | 2.33 |
Pseudomonas aeruginosa | 13.40 |
Salmonella typhi | 11.29 |
Anti-inflammatory Effects
Pyrimidines, including this compound, have been reported to exhibit anti-inflammatory activities by inhibiting key inflammatory mediators such as COX-2 and nitric oxide synthase (iNOS). Studies have shown that certain derivatives significantly reduce the expression levels of these enzymes, contributing to their anti-inflammatory effects .
Case Studies
Several studies have investigated the biological activities of compounds related to or derived from this compound:
- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various pyrimidine derivatives, including those with similar substitutions as this compound. The results indicated a notable reduction in bacterial growth across tested strains, suggesting a promising avenue for developing new antimicrobial agents .
- Synthesis and SAR Studies : Structure-activity relationship (SAR) studies highlighted how modifications on the pyrimidine ring influence biological activity. For instance, the introduction of electron-withdrawing groups enhanced the compound's potency against specific targets .
Applications in Medicinal Chemistry
The unique structural characteristics of this compound make it a valuable candidate in drug development:
- Pharmaceutical Development : Its ability to inhibit specific enzymes positions it as a potential lead compound for developing drugs targeting inflammatory diseases or infections .
- Agrochemical Applications : The compound's efficacy against agricultural pests suggests its utility in formulating new agrochemicals aimed at pest control while minimizing environmental impact.
Properties
IUPAC Name |
4-chloro-2-fluoro-6-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXXKBIEVYZBNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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